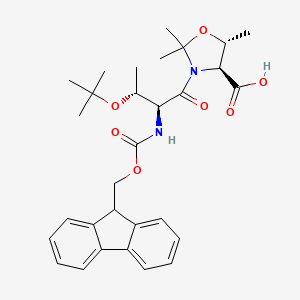
3-(Tributylstannyl)-2-pyridinecarbonitrile
Overview
Description
3-(Tributylstannyl)-2-pyridinecarbonitrile is an organotin compound that features a pyridine ring substituted with a nitrile group and a tributylstannyl group
Mechanism of Action
Target of Action
They have shown significant cytotoxic effects against various cell lines, including cancer cells and leishmania .
Mode of Action
For instance, TBT compounds can inhibit protein kinase activity, which plays a crucial role in cell signaling .
Biochemical Pathways
Organotin compounds are known to interfere with various cellular processes, including protein synthesis and enzymatic activity .
Pharmacokinetics
Organotin compounds are generally known for their strong plasma protein binding and potential metabolism by cytochrome p450 enzymes .
Result of Action
Organotin compounds, such as tbt, have shown significant cytotoxic effects against various cell lines .
Action Environment
The action of 3-(Tributylstannyl)-2-pyridinecarbonitrile can be influenced by various environmental factors. For instance, the pH level in the body of water can affect the adsorption of TBT to sediments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tributylstannyl)-2-pyridinecarbonitrile typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general reaction scheme is as follows:
Starting Materials: The synthesis begins with 2-bromopyridine and tributyltin chloride.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, typically cesium carbonate, in an inert atmosphere (e.g., nitrogen or argon).
Procedure: The mixture is heated to a temperature range of 80-100°C for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Stille coupling reactions apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the safe handling of organotin reagents due to their toxicity.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Cross-Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, PdCl2(PPh3)2
Bases: Cesium carbonate, potassium carbonate
Solvents: Toluene, DMF (dimethylformamide)
Temperature: 80-100°C
Major Products
The major products of reactions involving this compound depend on the specific electrophile used in the coupling reaction. Common products include substituted pyridines and other heterocyclic compounds.
Scientific Research Applications
3-(Tributylstannyl)-2-pyridinecarbonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Radiochemistry: The compound can be used in the synthesis of radiolabeled molecules for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tributylstannyl)furan
- 3-(Tributylstannyl)thiophene
- 3-(Tributylstannyl)benzene
Uniqueness
3-(Tributylstannyl)-2-pyridinecarbonitrile is unique due to the presence of both a nitrile group and a tributylstannyl group on the pyridine ring. This combination imparts distinct reactivity and allows for versatile applications in various fields of chemistry. The nitrile group can participate in further functionalization, while the tributylstannyl group facilitates cross-coupling reactions.
Properties
IUPAC Name |
3-tributylstannylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMDONAGHOEWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)


![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)







![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)
